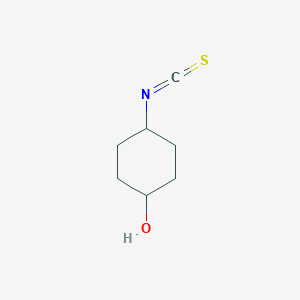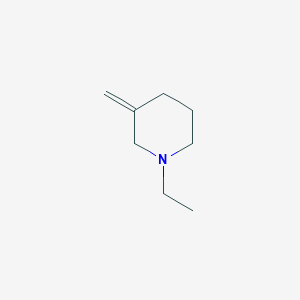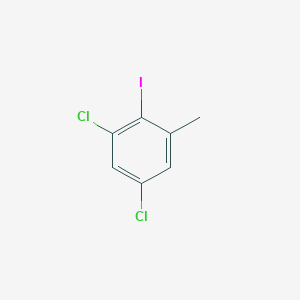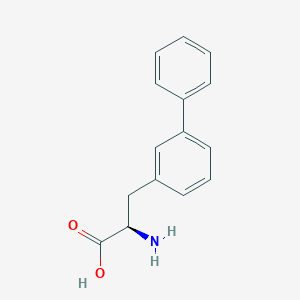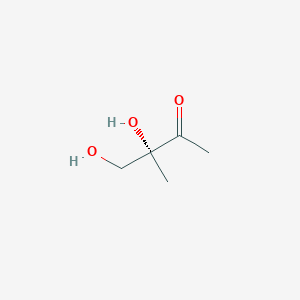
(3R)-3,4-Dihydroxy-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3,4-Dihydroxy-3-methylbutan-2-one, commonly known as DMB, is a small molecule that has gained attention in the scientific community for its potential health benefits. DMB is a natural product found in some foods, such as balsamic vinegar and soy sauce, and is produced by certain gut bacteria. Recent research has shown that DMB has the potential to improve cardiovascular health, reduce inflammation, and even prevent certain types of cancer.
Wirkmechanismus
The mechanism of action of DMB is not yet fully understood, but it is believed to be related to its ability to inhibit the growth of certain gut bacteria that produce TMAO. By reducing the levels of TMAO in the blood, DMB may help to improve cardiovascular health and reduce the risk of heart disease.
Biochemical and Physiological Effects:
DMB has been shown to have a number of biochemical and physiological effects. In addition to reducing TMAO levels, DMB has been shown to reduce inflammation, improve insulin sensitivity, and even prevent certain types of cancer. These effects are believed to be related to DMB's ability to modulate gut bacteria and their metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMB in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. In addition, DMB has been shown to have a number of potential health benefits, which makes it an attractive candidate for further study. However, one limitation of using DMB in lab experiments is that it is not yet fully understood how it works at the molecular level. More research is needed to fully elucidate the mechanism of action of DMB.
Zukünftige Richtungen
There are a number of potential future directions for research on DMB. One area of interest is its potential as a therapeutic agent for cardiovascular disease. Other potential applications include its use as a dietary supplement to improve gut health and reduce inflammation. In addition, more research is needed to fully understand the mechanism of action of DMB and its effects on gut bacteria and their metabolites.
Synthesemethoden
DMB can be synthesized in the laboratory through a multistep process involving several chemical reactions. The starting material for the synthesis is 3-methyl-2-butanone, which is converted into a series of intermediates through various chemical reactions. The final step involves the addition of hydroxyl groups to the intermediate to produce DMB.
Wissenschaftliche Forschungsanwendungen
DMB has been the subject of numerous scientific studies in recent years. One of the most promising areas of research involves its potential to improve cardiovascular health. Studies have shown that DMB can reduce the levels of a compound called TMAO in the blood, which is associated with an increased risk of heart disease. In addition, DMB has been shown to reduce inflammation and improve insulin sensitivity, both of which are important factors in maintaining cardiovascular health.
Eigenschaften
| 193958-68-8 | |
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(3R)-3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
ILAYTWAIZAKGGA-RXMQYKEDSA-N |
Isomerische SMILES |
CC(=O)[C@@](C)(CO)O |
SMILES |
CC(=O)C(C)(CO)O |
Kanonische SMILES |
CC(=O)C(C)(CO)O |
Synonyme |
2-Butanone, 3,4-dihydroxy-3-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


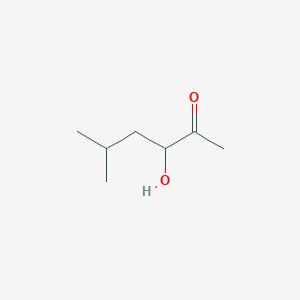
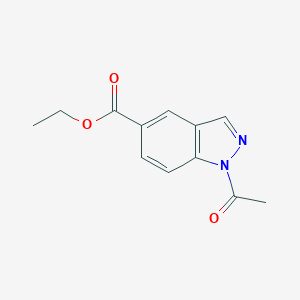
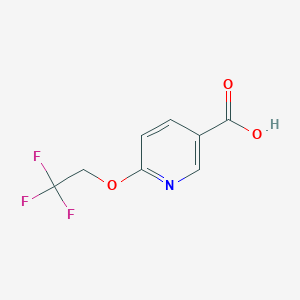
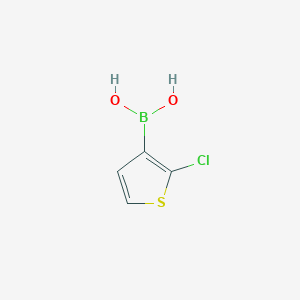

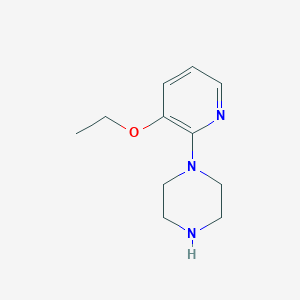
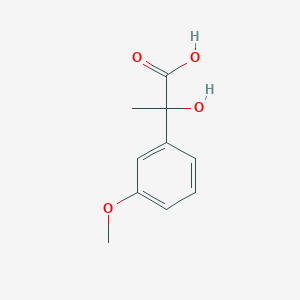
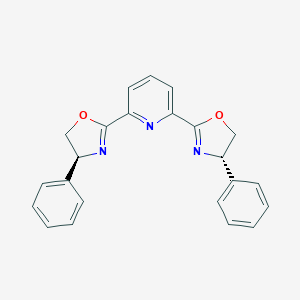
![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
